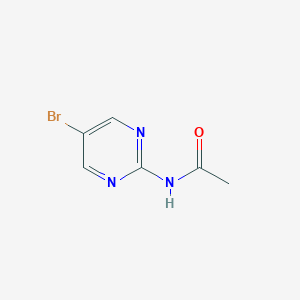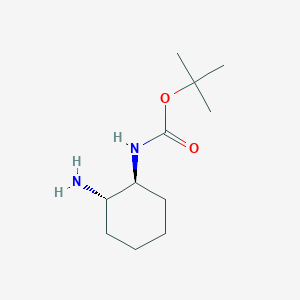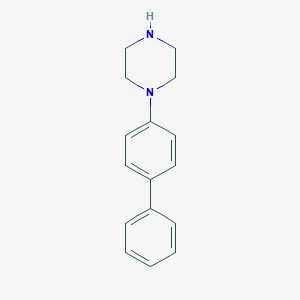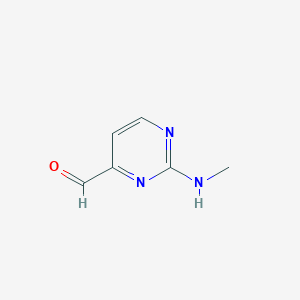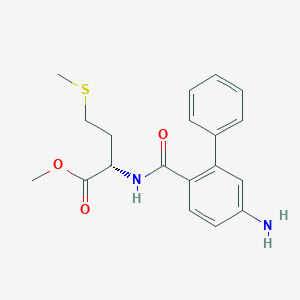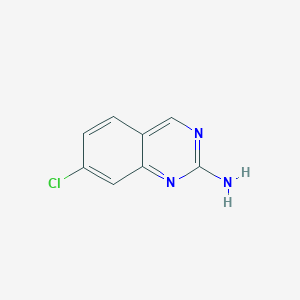
2-氨基-7-氯喹唑啉
描述
2-Amino-7-chloroquinazoline is an organic compound with the molecular formula C8H6ClN3. It has a molecular weight of 179.61 . It is a solid in physical form and is white or light yellow crystal powder . It is insoluble in water but soluble in organic solvents such as dichloromethane, ethanol, and ether solvents .
Synthesis Analysis
The synthesis of quinazolines, including 2-Amino-7-chloroquinazoline, can be achieved through various methods. These methods can be classified into five main categories: Aza-reaction, Microwave-assisted reaction, Metal-mediated reaction, Ultrasound-promoted reaction, and Phase-transfer catalysis reaction . For instance, the condensation of 2-aminobenzaldehydes and 2-aminobenzophenones with benzylamines can provide quinazolines in very good yields .Molecular Structure Analysis
The molecular structure of 2-Amino-7-chloroquinazoline consists of a quinazoline core, which is a bicyclic compound containing two nitrogen atoms at positions 1 and 3 of the six-membered ring .Chemical Reactions Analysis
Quinazoline derivatives, including 2-Amino-7-chloroquinazoline, have been associated with a wide range of biological properties. They have been used in the synthesis of various compounds with different biological activities .Physical And Chemical Properties Analysis
2-Amino-7-chloroquinazoline is a white or light yellow crystal powder . It is insoluble in water but soluble in organic solvents such as dichloromethane, ethanol, and ether solvents . The melting point of 2-Amino-7-chloroquinazoline is about 172-175°C .科学研究应用
-
Antimicrobial and Antimalarial Applications
- Field : Medicinal Chemistry
- Application Summary : Quinazolinones have been found to exhibit a broad spectrum of biological activities, including antimicrobial and antimalarial effects .
- Methods of Application : The specific methods of application would depend on the exact compound and the target organism. Typically, these compounds would be synthesized in a lab and then tested against various strains of bacteria or parasites .
- Results : While the results would vary depending on the specific compound and the organism it’s being tested against, generally speaking, many quinazolinones have been found to be effective in inhibiting the growth of these organisms .
-
Anticancer Applications
- Field : Oncology
- Application Summary : Some quinazolinones have been found to exhibit anticancer properties .
- Methods of Application : Again, the specific methods would depend on the exact compound and the type of cancer it’s being used to treat. These compounds would typically be synthesized in a lab and then tested in vitro (e.g., in a petri dish or a test tube) and/or in vivo (e.g., in a lab animal) to determine their efficacy .
- Results : The results would depend on the specific compound and the type of cancer, but some quinazolinones have been found to be effective in inhibiting the growth of cancer cells .
-
Optical Applications
- Field : Material Science
- Application Summary : Some isocyano-aminoarenes, a class of compounds that includes 2-Amino-7-chloroquinazoline, have been found to exhibit unique photophysical properties, making them useful in optical applications .
- Methods of Application : These compounds would typically be synthesized in a lab and then their optical properties would be studied using various spectroscopic techniques .
- Results : One such compound, 2-amino-7-isocyanofluorene, was found to exhibit solvatochromic behavior close to the blue part of the visible spectrum. It has high molar absorptivity and excellent quantum yield in most solvents, although its fluorescence is completely quenched in water .
-
Antitubercular Applications
- Field : Medicinal Chemistry
- Application Summary : Quinazolinones have been found to exhibit antitubercular properties .
- Methods of Application : These compounds would typically be synthesized in a lab and then tested against various strains of Mycobacterium tuberculosis .
- Results : The results would depend on the specific compound and the strain of bacteria, but some quinazolinones have been found to be effective in inhibiting the growth of these bacteria .
-
Anti-Parkinsonism Applications
- Field : Neurology
- Application Summary : Some quinazolinones have been found to exhibit anti-Parkinsonism properties .
- Methods of Application : These compounds would typically be synthesized in a lab and then tested in vitro (e.g., in a petri dish or a test tube) and/or in vivo (e.g., in a lab animal) to determine their efficacy .
- Results : The results would depend on the specific compound and the type of Parkinson’s disease model, but some quinazolinones have been found to be effective in alleviating the symptoms of Parkinson’s disease .
-
Applications in Urinary Bladder Cancer Therapy
- Field : Oncology
- Application Summary : Quinazoline derivatives have shown potential as therapeutic agents in urinary bladder cancer therapy .
- Methods of Application : These compounds would typically be synthesized in a lab and then tested in vitro (e.g., in a petri dish or a test tube) and/or in vivo (e.g., in a lab animal) to determine their efficacy .
- Results : The results would depend on the specific compound and the type of cancer, but some quinazoline derivatives have been found to be effective in inhibiting the growth of cancer cells .
-
Antioxidant Applications
- Field : Biochemistry
- Application Summary : Quinazolinones have been found to exhibit antioxidant properties .
- Methods of Application : These compounds would typically be synthesized in a lab and then their antioxidant properties would be studied using various biochemical assays .
- Results : The results would depend on the specific compound and the type of antioxidant assay, but some quinazolinones have been found to be effective in neutralizing free radicals .
-
Anti-Inflammatory Applications
- Field : Immunology
- Application Summary : Some quinazolinones have been found to exhibit anti-inflammatory properties .
- Methods of Application : These compounds would typically be synthesized in a lab and then their anti-inflammatory properties would be studied using various in vitro (e.g., in a petri dish or a test tube) and/or in vivo (e.g., in a lab animal) assays .
- Results : The results would depend on the specific compound and the type of inflammation model, but some quinazolinones have been found to be effective in reducing inflammation .
-
Applications in Synthesis of Other Compounds
- Field : Organic Chemistry
- Application Summary : 2-Aminoquinazolines, which include 2-Amino-7-chloroquinazoline, can be used in the synthesis of other compounds .
- Methods of Application : These compounds would typically be synthesized in a lab and then used as starting materials or intermediates in the synthesis of other compounds .
- Results : The results would depend on the specific compound being synthesized and the reaction conditions, but 2-aminoquinazolines have been found to be useful in a variety of synthetic applications .
安全和危害
In case of inhalation, move the victim into fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and consult a doctor immediately . Following skin contact, take off contaminated clothing immediately. Wash off with soap and plenty of water. Consult a doctor . Following eye contact, rinse with pure water for at least 15 minutes. Consult a doctor . Following ingestion, rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately .
未来方向
Quinazoline derivatives, including 2-Amino-7-chloroquinazoline, have drawn more and more attention in the synthesis and bioactivities research . They have been associated with various therapeutic activities, and new quinazoline-based compounds are being designed and synthesized as potential drugs of anticancer potency against bladder cancers . The future potential for kinase-targeted cancer therapies has also been highlighted .
属性
IUPAC Name |
7-chloroquinazolin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClN3/c9-6-2-1-5-4-11-8(10)12-7(5)3-6/h1-4H,(H2,10,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDOGZWNBUUUMPJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=CN=C(N=C2C=C1Cl)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00443352 | |
| Record name | 2-AMINO-7-CHLOROQUINAZOLINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00443352 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Amino-7-chloroquinazoline | |
CAS RN |
190274-08-9 | |
| Record name | 7-Chloro-2-quinazolinamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=190274-08-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-AMINO-7-CHLOROQUINAZOLINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00443352 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




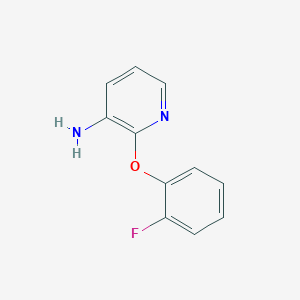
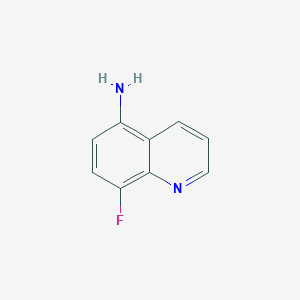
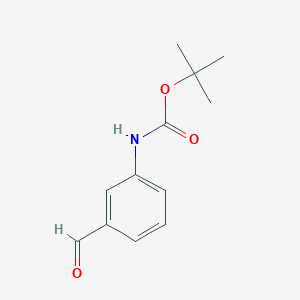
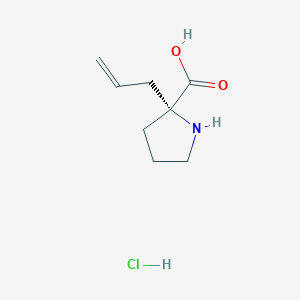
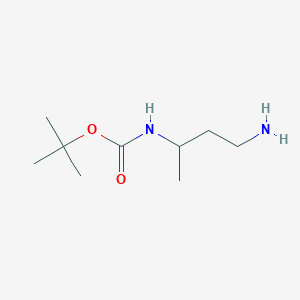
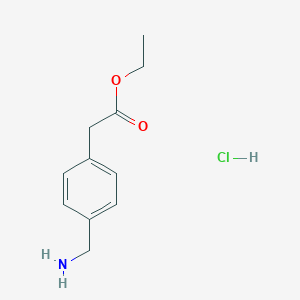
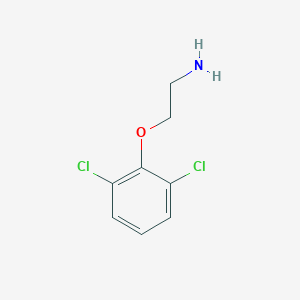
![2-(8-(tert-Butoxycarbonyl)-4-oxo-1-phenyl-1,3,8-triazaspiro[4.5]decan-3-yl)acetic acid](/img/structure/B112140.png)
